Bienvenue dans la boutique en ligne BenchChem!

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Physicochemical profiling Drug-likeness CNS drug design

This compound integrates a 5-oxo-1-phenylpyrrolidine (γ-lactam) core with a 2-methyl-3-nitro substituted benzamide ring, creating a unique electronic push-pull system. This distinct electronic environment, absent in analogs like 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 905674-22-8) and the 3-nitro-only analog (CAS 896361-93-6), makes it valuable for SAR exploration. The dual orthogonal reactive handles (nitro to amine reduction; amide N-functionalization) enable focused library construction for medicinal chemistry and chemical biology applications, unavailable from simpler analogs.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 896362-02-0
Cat. No. B2833291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
CAS896362-02-0
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4/c1-12-15(8-5-9-16(12)21(24)25)18(23)19-13-10-17(22)20(11-13)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,19,23)
InChIKeyWDKWVXCUKKDCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-02-0): Chemical Identity and Pharmacophore Framework


2-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-02-0) is a synthetic small molecule belonging to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide class, with molecular formula C18H17N3O4 and molecular weight 339.35 g/mol . The compound integrates a 5-oxo-1-phenylpyrrolidine (γ-lactam) scaffold linked via an amide bond to a 2-methyl-3-nitro-substituted benzamide ring. The 5-oxo-1-phenylpyrrolidine core is a conformationally constrained lactam analog of the 1-phenylpyrrolidine motif found in monoamine reuptake inhibitor pharmacophores, where the carbonyl group introduces both hydrogen bond acceptor capacity and altered ring geometry relative to the fully saturated pyrrolidine [1][2]. The simultaneous presence of an electron-donating methyl group (2-position) and a strongly electron-withdrawing nitro group (3-position) on the benzamide ring creates a unique electronic push-pull system absent in the unsubstituted parent compound (CAS 60655-98-3) and in analogs bearing only one of these substituents.

Why 2-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Cannot Be Substituted by In-Class Analogs Without Functional Consequence


Within the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide series, ostensibly minor substituent changes on the benzamide ring produce marked shifts in physicochemical properties and predicted biological behavior. SAR studies on closely related N-[(3S)-pyrrolidin-3-yl]benzamides have established that substitution at the 2-position of the phenyl ring is the primary determinant of noradrenaline reuptake inhibitor (NRI) potency, selectivity over serotonin and dopamine transporters, and CNS penetration characteristics [1][2]. The target compound (CAS 896362-02-0) uniquely pairs a 2-methyl group (lipophilic, electron-donating) with a 3-nitro group (polar, strongly electron-withdrawing, capable of participating in hydrogen bonding and redox chemistry). The simplest analog, 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 905674-22-8), lacks the nitro group entirely, eliminating hydrogen bond acceptor capacity, redox reactivity, and the electronic perturbation of the aromatic ring . The 3-nitro-only analog (CAS 896361-93-6) lacks the methyl group, altering lipophilicity, steric bulk at the 2-position, and the intramolecular electronic interplay between substituents . The unsubstituted parent compound (CAS 60655-98-3) possesses neither substituent, representing a fundamentally different chemical entity with distinct property profiles . No two compounds in this series are functionally interchangeable without experimental validation.

Quantitative Differentiation Evidence: 2-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: Combined Nitro and Methyl Substituents Yield Distinct Polarity Profile vs. Mono-Substituted and Unsubstituted Analogs

The target compound (CAS 896362-02-0) possesses a topological polar surface area (TPSA) of approximately 95.2 Ų, driven by the nitro group and the amide carbonyl [1]. The 3-methyl analog (CAS 905674-22-8), which lacks the nitro group, has a substantially lower TPSA (approximately 49.4 Ų, difference of ~45.8 Ų), while the 3-nitro-only analog (CAS 896361-93-6) has a TPSA identical to the target compound (95.2 Ų) but with reduced lipophilicity due to the absence of the 2-methyl group . The unsubstituted parent (CAS 60655-98-3) has a TPSA of approximately 49.4 Ų . TPSA values above 90 Ų are generally associated with reduced passive blood-brain barrier permeability, while TPSA below 60-70 Ų favors CNS penetration [2]. The target compound thus occupies a distinct physicochemical space—higher polarity than the methyl-only and unsubstituted analogs, but greater lipophilicity than the nitro-only analog—offering a unique balance for applications where modulated permeability is desirable.

Physicochemical profiling Drug-likeness CNS drug design

Hydrogen Bond Donor/Acceptor Capacity: Nitro Group Confers Additional H-Bond Acceptor Functionality Absent in Methyl-Only and Unsubstituted Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, compared to only 2 HBA / 1 HBD for the 3-methyl analog (CAS 905674-22-8) and the unsubstituted parent (CAS 60655-98-3) [1]. The two additional HBA sites originate from the nitro group, which can participate in bifurcated hydrogen bonding interactions with protein targets. In studies of N-[(3S)-pyrrolidin-3-yl]benzamides as monoamine reuptake inhibitors, modulation of H-bond acceptor capacity at the benzamide ring was shown to directly impact P-glycoprotein (P-gp) recognition and CNS penetration [2]. The target compound's higher HBA count represents a quantifiably distinct molecular recognition profile compared to analogs lacking the nitro substituent.

Molecular recognition Binding interactions Ligand efficiency

Synthetic Versatility: Dual Orthogonal Reactive Handles Enable Derivatization Pathways Not Accessible from Mono-Substituted Analogs

The target compound features two chemically orthogonal reactive handles: (1) the aromatic nitro group at the 3-position, which can be selectively reduced to a primary amine (catalytic hydrogenation or Sn/HCl) to yield 3-amino-2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide—a versatile intermediate for amide coupling, sulfonamide formation, diazotization, or fluorescent labeling; and (2) the secondary amide linking the benzamide to the pyrrolidinone scaffold, which can undergo N-alkylation or hydrolysis [1]. The 3-methyl analog (CAS 905674-22-8) lacks the reducible nitro group and therefore cannot access the amine-derivatization pathway. The 3-nitro-only analog (CAS 896361-93-6) lacks the 2-methyl group, which sterically and electronically influences both the reactivity of the nitro group and the conformation of the benzamide ring. This dual-handle capability positions the target compound as a more advanced intermediate for diversity-oriented synthesis and probe molecule construction compared to either mono-substituted analog [2].

Medicinal chemistry Chemical biology Tool compound synthesis

NRI/SNRI Pharmacology Inference: 2-Position Substitution on the Benzamide Ring Is a Key Determinant of Transporter Inhibition Potency and Selectivity

Structure-activity relationship (SAR) studies published by Fish et al. (2009) on N-[(3S)-pyrrolidin-3-yl]benzamides established that appropriate substitution at the 2-position of the benzamide phenyl ring is critical for achieving potent noradrenaline reuptake inhibition (NRI) and for tuning selectivity over serotonin (SRI) and dopamine (DRI) transporters [1]. In that series, compound 11e (a 2-substituted analog) achieved potent NRI with good selectivity over SRI and DRI, good in vitro metabolic stability, weak CYP inhibition, and demonstrated CNS penetration with noradrenaline level increases of up to 350% in rat microdialysis [1]. The 5-oxo-1-phenylpyrrolidine scaffold of the target compound represents a conformationally constrained lactam isostere of the N-[(3S)-pyrrolidin-3-yl] core; the lactam carbonyl introduces additional polarity and hydrogen bond acceptor capacity that has been shown in separate studies to modulate P-gp recognition and brain penetration [2]. While no direct transporter inhibition data are publicly available for CAS 896362-02-0 itself, the SAR framework strongly predicts that the unique 2-methyl-3-nitro substitution pattern will produce a transporter inhibition profile distinct from the 3-methyl, 3-nitro, and unsubstituted analogs.

Monoamine reuptake Noradrenaline transporter CNS drug discovery

Antibacterial Activity Framework: 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Scaffold Shows Substituent-Dependent Antimicrobial Potency

Devi et al. (2019) evaluated a series of 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid derivatives for in vitro antibacterial activity against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa (Gram-negative) [1]. Compounds 5d, 5e, 5f, and 5g demonstrated moderate to good antibacterial activity, with activity levels dependent on the nature of the substituent at the 4-position of the pyrrolidine ring [1]. While the target compound differs from this series by bearing a 3-benzamide rather than a 3-carboxylic acid group and a 3-nitrobenzamide rather than 4-substituted methyl groups, the study establishes that the 5-oxo-1-phenylpyrrolidine scaffold is a viable antibacterial pharmacophore whose activity is highly sensitive to the identity and position of substituents. The 2-methyl-3-nitro substitution pattern on the benzamide ring represents a distinct chemotype within this broader scaffold family, and its activity cannot be extrapolated from the carboxylic acid series.

Antibacterial screening Gram-positive bacteria Structure-activity relationship

Commercially Available Purity Benchmarking: Target Compound and Closest Analogs Show Comparable Supplier-Reported Purity Levels

The closest structurally validated analog, 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 905674-22-8), is available from Bidepharm at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . The 3-nitro analog (CAS 896361-93-6) is available from Life Chemicals at ≥90% purity [1]. The target compound (CAS 896362-02-0) is listed by multiple chemical suppliers (including Smolecule and Enamine) as a research-grade compound, though specific purity documentation must be obtained on a batch-by-batch basis . For procurement purposes, the availability of QC-characterized close analogs establishes a quality benchmark against which the target compound's batch purity can be compared, ensuring that researchers receive material of appropriate quality for their experimental needs.

Quality control Compound procurement Screening library standards

Highest-Confidence Application Scenarios for 2-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Based on Available Evidence


Monoamine Transporter SAR Probe: Filling the 2-Methyl-3-Nitro Substitution Gap in N-(5-Oxo-1-Phenylpyrrolidin-3-yl)benzamide Series

The established SAR from Fish et al. (2009) and Wakenhut et al. (2009) demonstrates that 2-position substitution on N-(pyrrolidin-3-yl)benzamides is the primary driver of NRI potency, SRI/NRI selectivity, and CNS penetration [1][2]. The target compound is the only commercially available member of the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide series that combines a 2-methyl group with a 3-nitro substituent, creating a unique electronic environment (electron-donating + electron-withdrawing substituents in adjacent positions) not represented by any single analog. This makes it valuable for systematic SAR exploration of how combined inductive and resonance effects at the benzamide ring influence monoamine transporter pharmacology.

Advanced Synthetic Intermediate for Diversity-Oriented Synthesis and Probe Molecule Construction

The dual orthogonal reactive handles (nitro → amine reduction; amide N-functionalization) make this compound a strategic intermediate for constructing focused libraries. The nitro group can be reduced to a primary amine, enabling amide coupling with carboxylic acids, sulfonamide formation, urea synthesis, or biotin/fluorophore conjugation for chemical biology applications [1]. This derivatization pathway is entirely inaccessible from the 3-methyl analog (CAS 905674-22-8) and the unsubstituted parent (CAS 60655-98-3). The concurrent presence of the 2-methyl group provides steric and electronic modulation of the benzamide ring that the 3-nitro-only analog (CAS 896361-93-6) cannot offer, enabling exploration of substituent-tolerant chemical space not covered by existing analogs.

Antibacterial Screening Against Gram-Positive Pathogens Leveraging a Novel Substitution Pattern

Devi et al. (2019) established the 5-oxo-1-phenylpyrrolidine scaffold as a viable antibacterial chemotype with activity against S. aureus, B. subtilis, and P. aeruginosa [1]. The target compound presents a novel substitution pattern (2-methyl-3-nitrobenzamide at the 3-position of the pyrrolidinone ring) that has not been evaluated in published antibacterial studies. For groups conducting phenotypic screening against ESKAPE pathogens or methicillin-resistant S. aureus (MRSA), this compound offers structural novelty within a validated antibacterial scaffold class, and its antibacterial activity profile is expected to differ from the 4-substituted methyl carboxylic acid analogs characterized by Devi et al.

Physicochemical Property Comparator in CNS Drug Design Training Sets

With a TPSA of ~95.2 Ų—substantially higher than the methyl-only analog (~49.4 Ų) and identical to the nitro-only analog but with higher calculated lipophilicity (XLogP3 ~2.5 vs. ~1.9 for the nitro-only analog)—the target compound occupies a distinct position in TPSA/logP space [1][2]. This makes it a useful comparator compound for computational models predicting blood-brain barrier permeability, P-glycoprotein efflux susceptibility, and CNS MPO (Multiparameter Optimization) scores. The TPSA value above 90 Ų is in the range associated with reduced passive CNS penetration [3], providing a tool for benchmarking permeability predictions against experimental data from analogs spanning the TPSA range from ~49 to ~95 Ų within the same core scaffold.

Quote Request

Request a Quote for 2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.